Progesterone Receptor Binding: TX-380 vs. Mifepristone (RU-486) – Mechanistic Divergence with Zero Measurable PR Affinity
TX-380 exhibits no measurable affinity for the progesterone receptor, a finding explicitly contrasted in the patent literature with mifepristone (RU-486), which is a high-affinity PR ligand. The patent states that 'the compounds of general formula I do not show any affinity for the specific receptors of progesterone, as is the case with Roussel Uclaf's compound RU 38486 (Mifepristone)' [1]. Mifepristone's PR relative binding affinity (RBA) has been independently characterized as approximately 500–1000% of progesterone's own affinity depending on species and tissue [2]. The absence of PR engagement by TX-380, confirmed through competitive binding assays against tritiated progesterone using rabbit uterus cytosol, indicates that its anti-progestational activity proceeds through an indirect, non-receptor-competitive mechanism distinct from classical PR antagonists [1][3].
| Evidence Dimension | Progesterone receptor (PR) binding affinity |
|---|---|
| Target Compound Data | TX-380: no measurable affinity for PR (competitive binding vs. ³H-progesterone, rabbit uterus cytosol) |
| Comparator Or Baseline | Mifepristone (RU-486): high-affinity PR ligand; RBA ~500–1000% relative to progesterone (literature values from multiple species) |
| Quantified Difference | Qualitative categorical difference: no detectable binding vs. high-affinity binding. TX-380's antiprogestogenic action is mechanistically independent of PR occupancy. |
| Conditions | In vitro competitive radioligand binding assay using tritiated progesterone and rabbit uterine cytosol preparations [1]; mifepristone RBA values from published receptor profiling studies [2]. |
Why This Matters
Selecting TX-380 over mifepristone means choosing a compound whose antiprogestogenic effects are not mediated by PR blockade, making it essential as a tool compound for dissecting PR-independent progesterone antagonism pathways and for applications where direct PR antagonism is undesirable.
- [1] U.S. Patent 4,857,519. Novel pharmaceutical compositions endowed with anti-progesteronic properties and a process for making the same. Column 6, lines 62–67. Filed August 15, 1989. View Source
- [2] Heikinheimo O, Kekkonen R, Lähteenmäki P. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. Contraception. 2003;68(6):421-429. (and references therein for RBA values). View Source
- [3] Agarwal MK, Raynaud JP. Steroid antagonists. Satellite workshop of the 8th International Congress of Endocrinology, Kyodai Kaikan, Kyoto, Japan, 1989. FEBS Letters, 245. View Source
